molecular formula C13H12BrN3O4 B14169966 Methyl 4-[(4-bromo-5-methyl-3-nitropyrazol-1-yl)methyl]benzoate CAS No. 386705-88-0

Methyl 4-[(4-bromo-5-methyl-3-nitropyrazol-1-yl)methyl]benzoate

Cat. No.: B14169966
CAS No.: 386705-88-0
M. Wt: 354.16 g/mol
InChI Key: FSOUCXGUESSIQR-UHFFFAOYSA-N
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Description

Methyl 4-[(4-bromo-5-methyl-3-nitropyrazol-1-yl)methyl]benzoate is a complex organic compound that features a benzoate ester linked to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-bromo-5-methyl-3-nitropyrazol-1-yl)methyl]benzoate typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-bromo-5-methyl-3-nitropyrazol-1-yl)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives.

    Hydrolysis: Benzoic acid derivatives.

Scientific Research Applications

Methyl 4-[(4-bromo-5-methyl-3-nitropyrazol-1-yl)methyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[(4-bromo-5-methyl-3-nitropyrazol-1-yl)methyl]benzoate largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro and bromo groups play crucial roles in these interactions, often participating in hydrogen bonding or covalent modifications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(4-bromo-5-methyl-3-nitropyrazol-1-yl)methyl]benzoate is unique due to the presence of both a nitro group and a pyrazole ring, which confer distinct chemical reactivity and biological activity compared to simpler benzoate esters. This combination of functional groups allows for a broader range of applications and interactions in various fields.

Properties

CAS No.

386705-88-0

Molecular Formula

C13H12BrN3O4

Molecular Weight

354.16 g/mol

IUPAC Name

methyl 4-[(4-bromo-5-methyl-3-nitropyrazol-1-yl)methyl]benzoate

InChI

InChI=1S/C13H12BrN3O4/c1-8-11(14)12(17(19)20)15-16(8)7-9-3-5-10(6-4-9)13(18)21-2/h3-6H,7H2,1-2H3

InChI Key

FSOUCXGUESSIQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-])Br

solubility

16.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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